molecular formula C19H18N4O2 B6119029 N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B6119029
M. Wt: 334.4 g/mol
InChI Key: WGVNXXRBSWYHSS-UHFFFAOYSA-N
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Description

N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide, commonly known as INCB018424, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in various biological processes including inflammation, immune response, and hematopoiesis. INCB018424 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.

Mechanism of Action

INCB018424 selectively inhibits N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide enzymes, INCB018424 blocks the downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. This results in a decrease in inflammation and immune response, which is beneficial in various inflammatory and autoimmune diseases.
Biochemical and physiological effects:
INCB018424 has been shown to have a selective and potent inhibitory effect on N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide enzymes. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in preclinical and clinical studies. INCB018424 has also been shown to have a favorable safety profile, with a low incidence of adverse events.

Advantages and Limitations for Lab Experiments

INCB018424 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to manipulate and study compared to large biological molecules such as antibodies. It has also been extensively studied, and its mechanism of action is well understood. However, one limitation of INCB018424 is that it is a selective inhibitor of N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide enzymes, which may limit its utility in studying other signaling pathways.

Future Directions

There are several future directions for the study of INCB018424. One potential application is in the treatment of autoimmune diseases such as multiple sclerosis and lupus. Another potential application is in the treatment of cancer, as N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide enzymes have been implicated in the development and progression of certain types of cancer. Additionally, further studies are needed to understand the long-term safety and efficacy of INCB018424 in various disease conditions.

Synthesis Methods

INCB018424 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, which are then coupled to form the final product. The synthesis has been optimized to yield the compound with high purity and yield.

Scientific Research Applications

INCB018424 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to be effective in preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also demonstrated its efficacy in the treatment of myelofibrosis, a rare blood disorder.

properties

IUPAC Name

N-(1H-indol-5-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-10(2)16-9-14(17-11(3)23-25-19(17)22-16)18(24)21-13-4-5-15-12(8-13)6-7-20-15/h4-10,20H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVNXXRBSWYHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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